![molecular formula C14H21NO6S B2846551 Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate CAS No. 2034397-66-3](/img/structure/B2846551.png)
Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzoate ester, the introduction of the sulfamoyl group, and the attachment of the 2,3-dimethoxy-2-methylpropyl group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoate group would contribute to the planarity of the molecule, while the sulfamoyl group could introduce some steric hindrance. The 2,3-dimethoxy-2-methylpropyl group would likely add further complexity to the structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzoate ester could be hydrolyzed to yield benzoic acid and an alcohol. The sulfamoyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity would be affected by the presence of the polar sulfamoyl and benzoate groups. Its solubility in different solvents would depend on the balance of polar and nonpolar groups .Scientific Research Applications
- pH and temperature significantly influence degradation rates, making it relevant for soil remediation .
Herbicide and Weed Control
Environmental Degradation Studies
Metabolite Identification
Antioxidant and Antibacterial Properties
Liquid Crystal Synthesis
Structural Studies
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it were a drug, its mechanism would depend on its interactions with biological targets. If it were a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and the other reactants present .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6S/c1-14(21-4,10-19-2)9-15-22(17,18)12-7-5-11(6-8-12)13(16)20-3/h5-8,15H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORAJIMBXXRALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate |
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